5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine
Overview
Description
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is a chemical compound with the molecular formula C8H11N3 . It is used to synthesize substituted 2-amino-4-quinazolinones .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine involves efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine is characterized by a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine has a molecular weight of 149.19 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Reactivity
- Synthesis of alphaVbeta3 Integrin Antagonists : Hartner et al. (2004) describe the synthesis of compounds as intermediates in developing alphaVbeta3 antagonists, using efficient double Sonogashira reactions and Chichibabin cyclizations (Hartner et al., 2004).
- Reactivity with Nucleophiles : Sirakanyan et al. (2014) explored the reactivity of a derivative of 5,6,7,8-tetrahydro-2,7-naphthyridine with various amines, leading to mono- and di-amino-substituted derivatives (Sirakanyan et al., 2014).
Structural Investigations
- Development of Heterocyclic Systems : Sirakanyan et al. (2013) developed methods for synthesizing new heterocyclic systems based on 1-hydrazino-5,6,7,8-tetrahydro[2,7]naphthyridine (С. Н. Сираканян et al., 2013).
- Investigation of the Azide/Tetrazole Equilibrium : Sirakanyan et al. (2014) conducted studies to understand the azide/tetrazole equilibrium in new heterocyclic systems derived from pyridine (Sirakanyan et al., 2014).
Supramolecular Chemistry
- Hydrogen Bonded Supramolecular Architectures : Jin et al. (2010) and Dong et al. (2017) studied the formation of supramolecular salts and adducts using 5,7-dimethyl-1,8-naphthyridine-2-amine, demonstrating the role of hydrogen bonding in crystal packing and the creation of organic salts (Jin et al., 2010), (Dong et al., 2017).
Library Synthesis and Screening
- Synthesis of Antituberculosis Compounds : Zhou et al. (2008) utilized 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds for library synthesis, identifying lead compounds with antituberculosis activity (Zhou et al., 2008).
Future Directions
The future directions for the study of 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine could include further investigation into its synthesis, chemical reactions, and potential biological activities. Given its role in the synthesis of substituted 2-amino-4-quinazolinones, it could be of interest in medicinal chemistry .
properties
IUPAC Name |
5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-8-7-2-3-10-5-6(7)1-4-11-8/h1,4,10H,2-3,5H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWGOPUDEVCLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624904 | |
Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine | |
CAS RN |
601515-40-6 | |
Record name | 5,6,7,8-Tetrahydro-2,6-naphthyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20624904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.